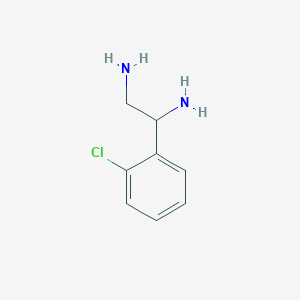

1-(2-Chlorophenyl)ethane-1,2-diamine

Description

Contextualization of Substituted Phenylethylenediamines in Organic Synthesis

Substituted phenylethylenediamines are a class of C₂-symmetric chiral diamines that have proven to be highly effective ligands in a wide range of asymmetric transformations. googleapis.com Their utility stems from their ability to form stable chelate complexes with various transition metals, creating a well-defined chiral environment around the metallic center. This, in turn, allows for high levels of stereocontrol in catalytic reactions.

The parent compound, 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN), and its derivatives are perhaps the most well-known examples, having been successfully employed in asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. google.comresearchgate.nettdcommons.org The substituents on the phenyl rings play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity.

Significance of 1-(2-Chlorophenyl)ethane-1,2-diamine as a Core Scaffold

While direct and extensive research on this compound is limited, the significance of its core scaffold can be inferred from studies on closely related analogues. For instance, the N,N'-dimethylated version, (R,R)- and (S,S)-N,N'-Dimethyl-1,2-bis(2-chlorophenyl)-1,2-diaminoethane, has been utilized as a ligand in asymmetric transfer hydrogenation of ketones and in nickel-catalyzed cross-coupling reactions. rsc.org This highlights the potential of the 1-(2-chlorophenyl)ethylenediamine backbone to serve as a robust platform for the development of novel and efficient asymmetric catalysts.

Overview of Research Trajectories for this compound

Given the nascent stage of research focused specifically on this compound, current research trajectories are largely extrapolations from the broader field of chiral diamine catalysis. Key areas of potential investigation include:

Synthesis and Resolution: Developing efficient and scalable synthetic routes to enantiomerically pure (R,R)- and (S,S)-1-(2-Chlorophenyl)ethane-1,2-diamine is a primary objective. This could involve the asymmetric reduction of corresponding diimines or the resolution of a racemic mixture.

Coordination Chemistry: A thorough investigation of the coordination behavior of this diamine with various transition metals (e.g., Ruthenium, Rhodium, Iridium, Copper, Palladium) would be crucial to understand the structural and electronic properties of the resulting complexes.

Catalytic Applications: The exploration of these metal complexes as catalysts in a range of asymmetric reactions is the ultimate goal. Based on the performance of related diamines, promising areas include:

Asymmetric hydrogenation and transfer hydrogenation of ketones and imines. google.comresearchgate.netgoogle.com.nachalcogen.ro

Asymmetric C-C and C-N bond-forming reactions.

Enantioselective catalysis in environmentally benign solvents.

Elucidation of Research Gaps and Future Perspectives for the Compound

The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and application. While the potential is evident from related structures, empirical data is currently scarce in the public domain.

Future research should focus on:

Systematic Ligand Synthesis: The preparation of a library of N-substituted derivatives of this compound would allow for a systematic evaluation of the impact of the N-substituents on catalytic performance.

Detailed Mechanistic Studies: A comprehensive understanding of the reaction mechanisms involving catalysts derived from this diamine is essential for rational catalyst design and optimization. This would involve a combination of experimental and computational studies.

Exploration of Novel Reactions: Beyond the well-established applications of chiral diamines, there is an opportunity to explore the use of this compound-based catalysts in novel and challenging asymmetric transformations.

The unique electronic and steric properties conferred by the ortho-chloro substituent position this compound as a promising, yet largely untapped, resource in the field of asymmetric catalysis. Focused research efforts are needed to unlock its full potential and to establish its role as a valuable tool for the synthesis of enantiomerically pure molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKMFMWSBIXVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenyl Ethane 1,2 Diamine

Reductive Amination Strategies for Vicinal Diamine Formation

Reductive amination is a powerful and widely utilized method for the formation of C-N bonds, offering a direct pathway to amines from carbonyl compounds. organic-chemistry.orgchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com This approach is particularly valuable for the synthesis of vicinal diamines from appropriate α-functionalized ketones or aldehydes.

Synthesis from Corresponding α-Amino Ketones and Aldehydes

A primary route to 1-(2-chlorophenyl)ethane-1,2-diamine via reductive amination involves the use of 2-amino-1-(2-chlorophenyl)ethan-1-one as a key precursor. The general principle involves the reaction of the carbonyl group with an amine source, typically ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine, which is then reduced in situ to the desired diamine. chemistrysteps.com

The direct reductive amination of 2-amino-1-(2-chlorophenyl)ethan-1-one with ammonia presents a straightforward approach. This one-pot reaction is typically carried out in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com The choice of reducing agent and reaction conditions is crucial to ensure high yield and selectivity, minimizing the formation of side products.

For instance, the reaction can be performed using sodium borohydride in a suitable solvent like methanol (B129727) or ethanol (B145695). The process generally involves dissolving the α-amino ketone and a source of ammonia, such as ammonium (B1175870) chloride, in the solvent, followed by the portion-wise addition of the reducing agent at a controlled temperature.

| Precursor | Reagents | Reducing Agent | Solvent | Yield (%) | Reference |

| 2-Amino-1-(2-chlorophenyl)ethan-1-one | Ammonia (from NH₄Cl) | Sodium Borohydride | Methanol | Data not available | General Method |

Direct Reduction of Nitroalkenes or Oximes

An alternative reductive strategy involves the synthesis and subsequent reduction of related nitrogen-containing precursors, such as α-amino oximes or nitroalkenes.

The synthesis of the oxime of 2-amino-1-(2-chlorophenyl)ethan-1-one provides a viable intermediate. This oxime can then be reduced to the target diamine using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni). The reduction of oximes to primary amines is a well-established transformation.

Another potential pathway is through a nitroalkene intermediate, although this is less common for this specific substitution pattern. The corresponding 1-(2-chlorophenyl)-2-nitroethene could theoretically undergo a Michael addition with an amine followed by reduction of the nitro group.

| Precursor | Reagents | Reducing Agent | Solvent | Yield (%) | Reference |

| 2-Amino-1-(2-chlorophenyl)ethan-1-one oxime | H₂ | Palladium on Carbon (Pd/C) | Ethanol | Data not available | General Method |

Aziridine (B145994) Ring-Opening Approaches to this compound

The ring-opening of aziridines with nucleophiles is a highly effective and stereospecific method for the synthesis of 1,2-difunctionalized compounds, including vicinal diamines. organic-chemistry.org The regioselectivity of the ring-opening is often influenced by the substituents on the aziridine ring and the nature of the nucleophile.

Nucleophilic Attack on Activated Aziridines

The synthesis of this compound can be achieved through the aminolysis of a suitably substituted 2-(2-chlorophenyl)aziridine. The aziridine can be activated by an N-electron-withdrawing group (e.g., sulfonyl, acyl) to facilitate nucleophilic attack. However, for the synthesis of a primary diamine, a subsequent deprotection step would be necessary.

A more direct approach involves the ring-opening of an N-unsubstituted or N-alkylated 2-(2-chlorophenyl)aziridine with ammonia or an ammonia equivalent. These reactions often require elevated temperatures and pressures due to the decreased reactivity of the aziridine.

| Precursor | Nucleophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| 2-(2-Chlorophenyl)aziridine | Ammonia | High Pressure, Heat | Methanol | Data not available | General Method |

Stereoselective Aziridine Synthesis and Subsequent Aminolysis

For the synthesis of enantiomerically pure this compound, a stereoselective approach is required. This can be achieved by starting with a chiral precursor to synthesize an enantiomerically enriched 2-(2-chlorophenyl)aziridine. Subsequent ring-opening with an amine nucleophile typically proceeds with inversion of configuration at the attacked carbon atom, allowing for stereochemical control of the final product.

The synthesis of chiral aziridines can be accomplished through various methods, including the cyclization of chiral β-amino alcohols or the asymmetric aziridination of styrene (B11656) derivatives.

Synthesis via Halo-Functionalized Precursors

The synthesis of this compound can also be envisioned starting from precursors containing a halogen atom at a position that can be displaced by an amino group.

A plausible route involves the synthesis of a 1-(2-chlorophenyl)-2-haloethanamine, such as 2-chloro-1-(2-chlorophenyl)ethanamine or 2-bromo-1-(2-chlorophenyl)ethanamine. The subsequent reaction of this halo-amine with ammonia or a protected amine would lead to the desired vicinal diamine. This reaction is a nucleophilic substitution, and its efficiency can be influenced by the nature of the halogen (leaving group) and the reaction conditions. The synthesis of the halo-amine precursor could potentially be achieved from the corresponding amino alcohol. organic-chemistry.org

| Precursor | Reagents | Solvent | Yield (%) | Reference |

| 2-Chloro-1-(2-chlorophenyl)ethanamine | Ammonia | Ethanol | Data not available | General Method |

Another strategy involves the Gabriel synthesis, where a halo-functionalized precursor reacts with potassium phthalimide (B116566), followed by hydrazinolysis to liberate the primary amine. This method is particularly useful for avoiding over-alkylation.

Amination of α,β-Dihaloethanes

A classical approach to the synthesis of 1,2-diamines involves the di-amination of α,β-dihaloethanes. This method relies on the nucleophilic substitution of two halogen atoms by an amine source. For the synthesis of this compound, a potential precursor would be 1-(2-chlorophenyl)-1,2-dihaloethane, such as the dibromo derivative. The reaction typically proceeds by treating the dihaloalkane with a large excess of ammonia or a primary amine to install the two amino groups. acs.org The use of a large excess of the aminating agent is crucial to minimize the formation of over-alkylated byproducts.

The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in a suitable solvent like ethanol in a sealed tube to prevent the escape of the volatile ammonia gas. acs.org The mechanism involves a nucleophilic attack of the ammonia on the carbon atom bearing the halogen, leading to the displacement of the halide ion. acs.org This process occurs twice to form the desired diamine.

While this method is conceptually straightforward, it can suffer from a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The initial amine product can act as a nucleophile and react with the remaining haloalkane, leading to further substitution.

Nucleophilic Substitution of Halogenated Benzylic Systems

The synthesis of this compound can also be envisioned through the nucleophilic substitution of a halogenated benzylic system. A suitable precursor for this approach would be a compound like 1-(2-chlorophenyl)ethyl halide. The reaction with an amine nucleophile would install one of the amino groups. A subsequent functional group manipulation would be required to introduce the second amino group.

The reactivity of benzylic halides in nucleophilic substitution reactions is generally high. researchgate.net The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl halide and the reaction conditions. researchgate.net For a primary benzylic halide, an SN2 mechanism is typically favored. researchgate.net The use of ammonia or primary amines as nucleophiles can lead to the formation of the corresponding amine. researchgate.net However, as with the dihaloethane amination, multiple substitutions can occur, leading to a mixture of products. researchgate.net To achieve a selective synthesis of the primary amine, a large excess of the nucleophile is often employed. researchgate.net

An alternative strategy involves the use of phthalimide as a nitrogen source in what is known as the Gabriel synthesis. The phthalimide anion acts as a nucleophile to displace a halide. Subsequent hydrolysis or hydrazinolysis then liberates the primary amine. This method avoids the issue of overalkylation.

Multi-Component Reaction Pathways to this compound Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules like vicinal diamines.

One such approach is the Strecker reaction, which is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. For the synthesis of this compound, one could envision a pathway starting from 2-chlorobenzaldehyde (B119727). The resulting α-aminonitrile could then be reduced to afford the target diamine.

Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of a carbon- or other nucleophile. A three-component Mannich-type reaction of an aldehyde, an amine, and a compound with an acidic proton can lead to the formation of a β-amino carbonyl compound, which can be a precursor to 1,2-diamines. More advanced MCRs for the synthesis of vicinal diamines have been developed, including rhodium-catalyzed three-component reactions of diazo compounds with imines. researchgate.net

Recent advancements have also demonstrated copper-catalyzed multicomponent reactions for the synthesis of α-aminoamide derivatives, which could potentially be adapted for the synthesis of vicinal diamines. mdpi.com These reactions offer the advantage of building molecular complexity in a single step from simple and readily available starting materials.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of vicinal diamines is an area of growing interest, focusing on the development of more sustainable and environmentally friendly processes.

Catalytic and Solvent-Free Reaction Systems

A key aspect of green chemistry is the use of catalysts to promote reactions, as they can increase efficiency and reduce waste. For the synthesis of this compound, catalytic methods such as the rhodium-catalyzed hydroamination of vinylarenes present a promising green alternative. nih.govrsc.org This reaction involves the addition of an N-H bond across a C=C double bond and can be highly atom-economical. nih.gov The use of 2-chlorostyrene (B146407) as a substrate in such a reaction would directly lead to a precursor of the target molecule.

Solvent-free reaction conditions are another important principle of green chemistry. The aminolysis of epoxides, such as 2-(2-chlorophenyl)oxirane, can be carried out under solvent-free conditions, often catalyzed by simple and environmentally benign catalysts. researchgate.net The ring-opening of the epoxide with an amine nucleophile would yield a 2-amino-1-(2-chlorophenyl)ethanol (B1267217) derivative, which could then be converted to the desired diamine. Research has shown that thiourea (B124793) derivatives can effectively catalyze the highly regioselective aminolysis of styrene oxides under solvent-free conditions. researchgate.net

Atom Economy and Sustainable Reagent Utilization

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are a cornerstone of green chemistry. Addition reactions, such as the diamination of alkenes, are inherently more atom-economical than substitution or elimination reactions.

The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of chiral 1,2-amino alcohols from alkenes. rsc.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The resulting amino alcohol can be a valuable precursor to chiral this compound. While this method uses a toxic and expensive catalyst, the catalytic nature of the process minimizes its usage.

Hydroamination reactions, as mentioned earlier, are excellent examples of atom-economical processes, as they involve the direct addition of an amine to an alkene with no byproducts. nih.govacs.org The development of efficient catalysts for the hydroamination of readily available starting materials like 2-chlorostyrene is a key goal in the green synthesis of the target diamine.

Data Tables

Table 1: Examples of Catalytic Systems for Vicinal Diamine Synthesis

| Catalyst System | Substrate Type | Amine Source | Product Type | Reference |

| Rhodium complex with DPEphos | Vinylarenes | Secondary amines | anti-Markovnikov hydroamination product | nih.gov |

| Ruthenium complexes | Unactivated terminal alkenes | 2-Aminopyridine | Markovnikov addition product | rsc.org |

| Chiral Phase-Transfer Catalyst | Imines | Glycine derivatives | Vicinal diamines | researchgate.net |

| N,N'-bis[3,5-bis(trifluoromethyl)phenyl] thiourea | Styrene oxides | Anilines | β-amino alcohols | researchgate.net |

| Osmium tetroxide with chiral ligand | Alkenes | N-halosulfonamides | 1,2-amino alcohols | rsc.org |

Table 2: Green Chemistry Approaches to Vicinal Diamine Synthesis

| Green Chemistry Principle | Synthetic Method | Key Features | Reference |

| Catalysis | Rhodium-catalyzed hydroamination | High atom economy, potential for asymmetry. | nih.govsci-hub.se |

| Solvent-Free Conditions | Aminolysis of epoxides | Reduced solvent waste, often uses simple catalysts. | researchgate.net |

| Atom Economy | Sharpless Asymmetric Aminohydroxylation | Catalytic, enantioselective, direct functionalization of alkenes. | rsc.orgnih.gov |

| Atom Economy | Multi-component reactions | Convergent synthesis, builds complexity in a single step. | researchgate.netmdpi.com |

Stereochemical Aspects and Enantioselective Synthesis of 1 2 Chlorophenyl Ethane 1,2 Diamine

Asymmetric Catalytic Methods for Chiral 1-(2-Chlorophenyl)ethane-1,2-diamine

The direct synthesis of a single enantiomer of a chiral compound using a small amount of a chiral catalyst is a highly efficient and atom-economical approach. For this compound, several catalytic strategies are prominent.

Enantioselective Hydrogenation of Imine Precursors

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral imines. liv.ac.uk This method involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition-metal catalyst. For the synthesis of this compound, a suitable precursor would be an N-protected α-amino imine, such as one derived from 2-chloro-ω-aminoacetophenone.

The reaction is typically catalyzed by complexes of rhodium, ruthenium, iridium, or palladium, paired with chiral phosphine (B1218219) ligands. dicp.ac.cn The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity. For instance, iridium(III) catalysts ligated by a chiral diamine and associated with a chiral phosphate (B84403) anion have demonstrated high efficiency in the hydrogenation of acyclic imines, achieving enantiomeric excesses (ee) of up to 99%. liv.ac.uk The mechanism involves the formation of a chiral metal hydride, which then delivers hydrogen to one face of the imine substrate preferentially, dictated by the steric and electronic properties of the chiral ligand.

Table 1: Representative Catalytic Systems for Asymmetric Imine Hydrogenation

| Catalyst/Ligand System | Substrate Type | Typical Enantioselectivity (ee) | Reference |

| Pd(CF₃CO₂)₂ / (S)-SegPhos | N-Diphenylphosphinyl Ketimines | 87-99% | dicp.ac.cn |

| [Cp*Ir(TsDPEN)Cl] | Acyclic Imines | Up to 99% | liv.ac.uk |

| Camphor-based FLP | Acyclic Imines | Up to 76% | rsc.org |

This table presents general systems applicable to imine hydrogenation; specific results for the this compound precursor would depend on experimental optimization.

Asymmetric Aminohydroxylation and Subsequent Transformations

A two-step approach commencing with the Sharpless Asymmetric Aminohydroxylation (AA) offers another route to chiral this compound. nih.gov The AA reaction introduces both an amino and a hydroxyl group across a double bond in a syn-selective manner. organic-chemistry.org

In the first step, 2-chlorostyrene (B146407) is subjected to AA conditions. This involves an osmium tetroxide catalyst, a chiral ligand (typically a derivative of dihydroquinidine (B8771983) or dihydroquinine, such as (DHQ)₂-PHAL or (DHQD)₂-PHAL), and a nitrogen source like chloramine-T or an N-halocarbamate. wikipedia.org This reaction yields a chiral 2-amino-1-(2-chlorophenyl)ethanol (B1267217) derivative with high enantiopurity. princeton.edu The regioselectivity, which determines whether the amino group adds to the carbon proximal or distal to the chlorophenyl ring, can be influenced by the choice of ligand and nitrogen source. organic-chemistry.org

The second step requires the stereospecific conversion of the hydroxyl group into a second amino group. This can be achieved through several methods:

Mitsunobu Reaction: The amino alcohol can be treated with hydrazoic acid or a phthalimide (B116566) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to install an azide (B81097) or a protected amine, respectively, with inversion of stereochemistry. Subsequent reduction yields the anti-diamine.

Activation and Substitution: The hydroxyl group can be activated by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an azide or ammonia (B1221849) source, followed by reduction if necessary, can provide the target diamine. The stereochemical outcome (retention or inversion) depends on the specific reaction pathway.

Chiral Auxiliary-Mediated Syntheses of Diastereomerically Pure Diamines

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered.

A viable strategy for synthesizing chiral this compound involves an asymmetric Strecker reaction. While not a direct route to the diamine, this method can produce a key precursor, enantiomerically pure (S)-2-amino-2-(2-chlorophenyl)acetic acid. In a reported synthesis, 2-chlorobenzaldehyde (B119727) reacts with sodium cyanide and a chiral amine auxiliary, [(1S)-1-(4-methoxyphenyl)ethyl]amine. This generates a diastereomerically pure α-aminonitrile. Subsequent hydrolysis of the nitrile group and cleavage of the chiral auxiliary affords the desired α-amino acid with high enantiopurity. rsc.org

The resulting enantiopure amino acid can then be converted to the target this compound. This involves the reduction of the carboxylic acid function to a primary alcohol, followed by the conversion of this new alcohol into an amine, as described in section 3.1.2. Alternatively, the carboxylic acid can be converted into an amide, which is then reduced to the amine via methods like the Hofmann rearrangement or reduction with powerful hydrides.

Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach produces both enantiomers, it is often practical when a direct asymmetric synthesis is not available or scalable.

Diastereomeric Salt Formation with Chiral Acids

This classical resolution method relies on the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.org

The racemic diamine is dissolved in a suitable solvent and treated with one equivalent of a chiral acid like L-(+)-tartaric acid or (R,R)-(+)-dibenzoyltartaric acid. nih.gov One of the diastereomeric salts (e.g., the (R)-diamine•L-acid salt) will typically be less soluble and precipitate from the solution, while the other ((S)-diamine•L-acid salt) remains dissolved. After separation by filtration, the purified diastereomeric salt is treated with a strong base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free, enantiomerically pure diamine.

Table 2: Common Chiral Acids for Resolution of Amines

| Chiral Resolving Agent | Acidity | Availability |

| L-(+)-Tartaric Acid | Dicarboxylic Acid | Readily available, inexpensive |

| (R,R)-(+)-Dibenzoyltartaric Acid | Dicarboxylic Acid | Commercially available |

| (-)-Malic Acid | Dicarboxylic Acid | Commercially available |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | Commercially available |

| L-(-)-Mandelic Acid | Monocarboxylic Acid | Commercially available |

Kinetic Resolution via Enzymatic or Chemical Methods

Kinetic resolution is a process where two enantiomers react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org This method is inherently limited to a maximum theoretical yield of 50% for the recovered starting material and 50% for the product.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their exquisite stereoselectivity. For a racemic diamine, a lipase (B570770) can be used to selectively acylate one enantiomer. For example, a study on the desymmetrization of a related meso-diamine successfully used Lipase B from Candida antarctica (CAL-B) with diallyl carbonate as the acylating agent. nih.gov A similar strategy for the kinetic resolution of racemic this compound would involve incubating the diamine with CAL-B and an acyl donor. One enantiomer would be converted to a mono-acylated product at a much faster rate, allowing for its separation from the unreacted, enantiomerically enriched diamine. nih.govresearchgate.net

Chemical Kinetic Resolution: Non-enzymatic chemical methods have also been developed for the kinetic resolution of vicinal diamines. A notable example is the titanium-catalyzed asymmetric oxidation of alkyl-substituted 1,2-diamines. nih.gov This process uses a chiral ligand to direct a titanium catalyst to preferentially oxidize one enantiomer of the diamine to a hydroxylamine. This leaves the remaining diamine enriched in the other enantiomer. The oxidized product and the unreacted diamine can then be separated chromatographically. This method offers a modern, catalytic alternative to classical resolution techniques.

Configurational Stability and Chiroptical Properties of Enantiopure this compound

The stereochemical integrity and the interaction with polarized light are critical parameters for the application of chiral molecules in various fields. For enantiopure this compound, its utility, particularly in asymmetric synthesis and catalysis, is intrinsically linked to its configurational stability and distinct chiroptical properties.

The configurational stability of a chiral molecule refers to its ability to resist racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers, leading to the loss of optical activity. For this compound, the stereogenic center is the carbon atom bearing the 2-chlorophenyl group, the amino group, and the aminomethyl group. The stability of this center is generally high under normal conditions due to the significant energy barrier required to break and reform covalent bonds to invert its configuration.

The primary mechanism for racemization would involve the deprotonation of the benzylic C-H bond, which is adjacent to the chlorophenyl ring, followed by reprotonation. The presence of the electron-withdrawing chloro substituent on the phenyl ring could potentially increase the acidity of this proton, making it more susceptible to abstraction by a base. However, without specific experimental data on the racemization barrier for this compound, it is presumed to be configurationally stable under typical organic reaction conditions, not involving strong bases or high temperatures.

The chiroptical properties of a molecule, such as optical rotation and electronic circular dichroism (ECD), are the definitive characteristics of its chirality.

Optical Rotation:

Optical rotation is the rotation of the plane of linearly polarized light by a chiral substance. The specific rotation, [α], is a fundamental property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For a pair of enantiomers, the specific rotation has the same magnitude but opposite signs. For instance, if the (R)-enantiomer has a positive rotation (dextrorotatory, (+)), the (S)-enantiomer will have a negative rotation (levorotatory, (-)) of the same value under identical conditions.

Table 1: Hypothetical Specific Rotation Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D20 (c=1, MeOH) |

| (R)-1-(2-Chlorophenyl)ethane-1,2-diamine | +X° |

| (S)-1-(2-Chlorophenyl)ethane-1,2-diamine | -X° |

| (Note: 'X' represents a hypothetical value as specific experimental data is not available. The 'D' denotes the sodium D-line (589 nm), '20' is the temperature in degrees Celsius, 'c=1' is the concentration in g/100mL, and 'MeOH' is the solvent, methanol (B129727).) |

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. An ECD spectrum provides information about the electronic transitions within the molecule and their spatial arrangement, offering a more detailed stereochemical insight than optical rotation at a single wavelength.

The ECD spectrum of this compound would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores. The primary chromophore in this molecule is the 2-chlorophenyl group. The electronic transitions of the benzene (B151609) ring (π → π* transitions) are sensitive to the chiral environment and will give rise to characteristic ECD signals.

The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the ECD spectra of the enantiomers and correlate them with their absolute configurations.

A hypothetical representation of the expected ECD spectral data is provided below.

Table 2: Hypothetical Key Cotton Effects in the ECD Spectra of this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) |

| (R)-1-(2-Chlorophenyl)ethane-1,2-diamine | ~270 | Positive |

| ~220 | Negative | |

| (S)-1-(2-Chlorophenyl)ethane-1,2-diamine | ~270 | Negative |

| ~220 | Positive | |

| (Note: The wavelengths and signs are illustrative and based on the typical electronic transitions of substituted benzene chromophores in a chiral environment. Actual values would require experimental measurement or high-level computational studies.) |

Mechanistic Investigations of Reactions Involving 1 2 Chlorophenyl Ethane 1,2 Diamine

Reaction Kinetics and Transition State Analysis of its Formation

The synthesis of 1-(2-chlorophenyl)ethane-1,2-diamine can be envisaged through several synthetic routes, with the most common being the reductive amination of a carbonyl precursor or the amination of a suitable diol or dihalide. A plausible and frequently employed method involves the reaction of 2-chloro-ω-aminoacetophenone with an aminating agent followed by reduction, or the direct reductive amination of 2-chlorophenylglyoxal. A related synthetic approach involves the condensation of 2-chlorobenzaldehyde (B119727) with a suitable amine followed by further transformations. For instance, the synthesis of Schiff bases from 2-chlorobenzaldehyde and various diamines has been reported, often catalyzed by an acid. nih.gov

The kinetics of the formation of the diamine are critically dependent on the specific pathway. In a typical reductive amination sequence starting from 2-chlorobenzaldehyde and an amine, the initial step is the formation of a hemiaminal, followed by dehydration to a Schiff base (imine). This dehydration step is often rate-determining and is typically acid-catalyzed. The subsequent reduction of the imine to the amine is usually rapid.

The transition state for the imine formation involves the protonation of the hemiaminal hydroxyl group, facilitating its departure as a water molecule. The presence of the ortho-chloro substituent on the phenyl ring can influence the stability of this transition state. The electron-withdrawing nature of the chlorine atom can destabilize a developing positive charge on the benzylic carbon, potentially slowing down the reaction compared to an unsubstituted phenyl ring.

A hypothetical reaction scheme for the formation of a related diamine starting from 2-chlorobenzaldehyde is presented below:

| Step | Reactants | Intermediate/Transition State | Product |

| 1 | 2-Chlorobenzaldehyde, Amine | Hemiaminal | - |

| 2 | Hemiaminal | Imine (Schiff Base) | Imine |

| 3 | Imine, Reducing Agent | Reduced Intermediate | This compound derivative |

Proton Transfer Dynamics and Basicity Studies of the Diamine Functionality

The chlorine atom is an electron-withdrawing group due to its inductive effect (-I), which reduces the electron density on the aromatic ring and, by extension, on the benzylic carbon and the attached amino group. This inductive withdrawal of electron density is expected to decrease the basicity of the nitrogen atoms compared to unsubstituted phenylethylene-1,2-diamine. The lone pairs on the nitrogen atoms are less available for protonation.

The two amine groups will have distinct pKa values. The first protonation will occur at the more basic amine, and the second protonation will be significantly less favorable due to the positive charge on the resulting ammonium (B1175870) ion. The relative basicity of the two nitrogens (at the 1- and 2-positions of the ethane (B1197151) backbone) would be influenced by their proximity to the chlorophenyl group. The nitrogen at the 1-position, being directly attached to the benzylic carbon, will experience a more pronounced electron-withdrawing effect from the 2-chlorophenyl group and is therefore expected to be less basic than the nitrogen at the 2-position.

A comparative table of expected basicity trends is shown below:

| Compound | Substituent Effect | Expected Basicity Trend |

| Ethane-1,2-diamine | Reference | Highest |

| 1-Phenylethane-1,2-diamine | -I effect of phenyl group | Lower than ethane-1,2-diamine |

| This compound | -I effect of 2-chlorophenyl group | Lower than 1-phenylethane-1,2-diamine |

Reactivity Profiling Towards Electrophiles and Nucleophiles

The reactivity of this compound is characterized by the nucleophilicity of its amine groups and the electrophilic nature of the substituted aromatic ring.

Reactivity with Electrophiles: The lone pairs of electrons on the nitrogen atoms make the diamine a potent nucleophile. It can readily react with a variety of electrophiles, such as alkyl halides (N-alkylation) nih.gov, acyl chlorides (N-acylation), and carbonyl compounds (formation of imines or aminals). The presence of two nucleophilic centers allows for the formation of mono- or di-substituted products, and the selectivity can often be controlled by reaction conditions such as stoichiometry and temperature. The reduced basicity of the amine groups due to the 2-chlorophenyl substituent will also translate to reduced nucleophilicity compared to more basic diamines.

Reactivity with Nucleophiles: The aromatic ring of this compound is generally unreactive towards nucleophiles under standard conditions. However, the chlorine substituent makes the ring susceptible to nucleophilic aromatic substitution (SNA_r) under harsh conditions (e.g., high temperature and pressure, or with very strong nucleophiles). The ortho- and para-positions relative to the chloro group are activated towards nucleophilic attack.

The reactivity profile can be summarized as follows:

| Reaction Type | Reagent Type | Site of Reaction | Expected Product |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Amine groups | Mono- or di-alkylated diamine |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Amine groups | Mono- or di-acylated diamine (amide) |

| Imine Formation | Aldehyde/Ketone | Amine groups | Schiff base |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaNH2) | Aromatic ring (C-Cl bond) | Substituted phenyl diamine |

Mechanisms of Functional Group Interconversion on the Diamine Scaffold

The diamine functionality of this compound serves as a versatile handle for a variety of functional group interconversions.

N-Alkylation and N-Acylation: The mechanisms of N-alkylation and N-acylation are classic examples of nucleophilic substitution reactions. In N-alkylation with an alkyl halide, the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction. N-acylation with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate which then collapses to form the amide and release a chloride ion.

Schiff Base Formation: The reaction with aldehydes or ketones to form a Schiff base is a condensation reaction. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, followed by acid-catalyzed dehydration to yield the imine. The presence of two amine groups allows for the potential formation of bis-imines if stoichiometry allows. researchgate.net

Oxidation: The amine groups can be oxidized to various functional groups. For example, oxidation can lead to the formation of imines, nitrones, or, with cleavage of the C-N bond, to the corresponding carbonyl compound. The choice of oxidizing agent determines the outcome of the reaction.

Influence of the Chlorophenyl Substituent on Reaction Pathways and Selectivity

The 2-chlorophenyl substituent exerts a profound influence on the reactivity and selectivity of reactions involving this compound through a combination of electronic and steric effects.

The inductive effect of the 2-chlorophenyl group also reduces the nucleophilicity and basicity of the diamine functionality, as discussed earlier. This can affect the rates of reactions with electrophiles.

Steric Effects: The presence of the chlorine atom at the ortho position introduces significant steric hindrance around the benzylic carbon and the adjacent amine group. This steric bulk can influence the regioselectivity of reactions. For example, in reactions involving the amine groups, a bulky reagent might preferentially react with the less hindered amine at the 2-position. In reactions involving the aromatic ring, the ortho-chloro group can hinder attack at the adjacent positions.

A summary of the influence of the 2-chlorophenyl group is provided below:

| Effect | Influence on Amine Reactivity | Influence on Aromatic Ring Reactivity |

| Inductive (-I) | Decreased basicity and nucleophilicity | Deactivation towards electrophilic substitution |

| Resonance (+R) | Minor electronic influence | Ortho, para-directing for electrophilic substitution |

| Steric Hindrance | Can hinder attack at the 1-amino group | Can hinder attack at adjacent ring positions |

Coordination Chemistry and Ligand Properties of 1 2 Chlorophenyl Ethane 1,2 Diamine

Chelation Behavior with Transition Metal Ions

1-(2-Chlorophenyl)ethane-1,2-diamine is anticipated to act as a bidentate chelating ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This chelation forms a stable five-membered ring, a common and favored arrangement in coordination chemistry. libretexts.orglibretexts.org The presence of the chlorophenyl group is expected to influence the electronic properties and steric interactions of the resulting metal complexes.

It is expected that this compound will readily form mononuclear complexes with a variety of transition metal ions. In these complexes, one or more ligands would coordinate to a single metal center. For instance, with divalent transition metal ions like copper(II) or nickel(II), it is likely to form complexes with a metal-to-ligand ratio of 1:1, 1:2, or 1:3, depending on the coordination number of the metal and the reaction conditions. The general denticity of ethylenediamine (B42938) ligands facilitates the formation of such stable complexes. nih.gov

The formation of multinuclear complexes, where the diamine ligand bridges two or more metal centers, is also a possibility, although less common for simple diamines unless other bridging ligands are present. The steric bulk of the 2-chlorophenyl substituent might hinder the formation of such bridged structures.

The five-membered chelate ring formed upon coordination of this compound is not planar and is expected to adopt a puckered or gauche conformation. rsc.orgresearchgate.net This conformation minimizes the steric strain within the ring. The substituent on the carbon backbone, in this case, the 2-chlorophenyl group, will preferentially occupy a pseudo-equatorial position to reduce steric hindrance with the other parts of the complex. rsc.orgpublish.csiro.au

Below is an illustrative data table showing typical stability constants for related diamine complexes with Ni(II), which could be expected to be in a similar range for this compound.

| Ligand | Metal Ion | Log K1 | Log K2 | Log K3 |

| Ethylenediamine | Ni(II) | 7.33 | 6.12 | 4.27 |

| 1,2-Diaminopropane | Ni(II) | 7.45 | 6.28 | 4.34 |

| This compound (Expected) | Ni(II) | ~7-8 | ~6-7 | ~4-5 |

| Note: The values for this compound are hypothetical and based on trends observed for similar ligands. |

Stereochemistry of Metal-Diamine Complexes

As a chiral ligand, this compound is expected to induce stereochemistry at the metal center, leading to the formation of stereoisomeric complexes.

When a chiral ligand like this compound coordinates to a metal center, it can transfer its chirality to the resulting complex. rsc.orgcapes.gov.br For example, in an octahedral complex with three of these diamine ligands, the arrangement of the chelate rings around the metal ion can create a helical chirality, designated as Δ (delta) or Λ (lambda). rsc.orgresearchgate.net The preferred configuration (Δ or Λ) will be influenced by the stereochemistry of the chiral carbon in the ligand.

The use of an enantiomerically pure form of this compound is expected to lead to the diastereoselective or even enantioselective formation of metal complexes. nih.gov When a chiral ligand interacts with a metal ion that can form a chiral complex, the different spatial arrangements can lead to the preferential formation of one diastereomer over another. This principle is fundamental in asymmetric catalysis, where chiral metal complexes are used to synthesize enantiomerically enriched products.

The following table illustrates the potential for diastereomeric excess in the formation of a hypothetical octahedral complex.

| Chiral Ligand | Metal Ion | Complex Geometry | Expected Outcome |

| (R)-1-(2-Chlorophenyl)ethane-1,2-diamine | Co(III) | Octahedral | Preferential formation of one diastereomer (e.g., Δ over Λ) |

| (S)-1-(2-Chlorophenyl)ethane-1,2-diamine | Co(III) | Octahedral | Preferential formation of the opposite diastereomer (e.g., Λ over Δ) |

Electronic Structure and Bonding Analysis in this compound Metal Complexes

The electronic structure of metal complexes with this compound would be influenced by both the ligand field created by the diamine and the electronic properties of the 2-chlorophenyl substituent. The bonding between the metal and the ligand is primarily a Lewis acid-base interaction, where the nitrogen atoms donate electron pairs to the metal ion. youtube.com

The electronic absorption spectra of these complexes would be expected to show d-d transitions, the energies of which depend on the metal ion and the ligand field strength of the diamine. For a copper(II) complex, for example, a broad d-d transition in the visible region would be anticipated. The electron configuration of the central metal ion plays a crucial role in the electronic properties and reactivity of the complex. youtube.comyoutube.comnih.gov The presence of the aromatic chlorophenyl group might also give rise to ligand-to-metal or metal-to-ligand charge transfer bands in the UV-visible spectrum.

Spectroscopic Characterization of this compound Coordination Compounds

The characterization of newly synthesized coordination compounds is fundamental to understanding their structure, bonding, and properties. A suite of spectroscopic techniques is typically employed to provide a comprehensive picture of the complex, from its atomic connectivity and three-dimensional arrangement to its electronic structure and dynamic behavior in solution. For a chiral diamine ligand like this compound, these methods elucidate how the ligand coordinates to a metal center and influences the properties of the resulting complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for studying the structure and dynamics of diamagnetic coordination compounds in solution. numberanalytics.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the ligand framework, advanced NMR techniques offer deeper insights into the complex's behavior.

Dynamic NMR (D-NMR) methods, such as variable-temperature (VT-NMR) studies, are employed to investigate fluxional processes. numberanalytics.com These processes can include ligand exchange, conformational changes within the chelate ring, or inversion of the stereogenic nitrogen centers upon coordination. By monitoring the changes in the NMR spectrum as a function of temperature, researchers can determine the thermodynamic and kinetic parameters of these dynamic equilibria. numberanalytics.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex molecules. wikipedia.org

COSY (Correlation Spectroscopy) experiments identify proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace the connectivity through the ethane (B1197151) backbone and the chlorophenyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, providing a clear map of the carbon skeleton. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, which is essential for determining the stereochemistry and preferred conformation of the complex in solution. muni.cz

For a complex of this compound, NMR would confirm the successful coordination to the metal by showing a downfield shift of the amine and adjacent methine and methylene (B1212753) proton signals due to the deshielding effect of the metal center.

Hypothetical ¹H NMR Data for a Diamagnetic [M(this compound)₂]ⁿ⁺ Complex This table contains illustrative data and does not represent actual experimental results.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H3-H6) | 7.20 - 7.65 | m | - |

| Methine (CH) | 4.15 | dd | 8.5, 4.2 |

| Methylene (CH₂) | 3.10 | m | - |

| Methylene (CH₂) | 2.95 | m | - |

| Amine (NH₂) | 5.50 | br s | - |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and powerful method for characterizing coordination compounds. iupac.org These techniques probe the vibrational modes of a molecule, providing direct evidence of ligand coordination and information about the nature of the metal-ligand bonds. numberanalytics.com

When this compound coordinates to a metal ion, the vibrational frequencies of its functional groups are altered. Key diagnostic regions in the spectra include:

N-H Stretching: The N-H stretching vibrations, typically found in the 3400-3200 cm⁻¹ region for the free ligand, will shift to lower frequencies (red-shift) upon coordination. This shift is a direct consequence of the donation of electron density from the nitrogen lone pairs to the metal, which weakens the N-H bonds.

Metal-Nitrogen (M-N) Stretching: The most direct evidence of coordination comes from the appearance of new vibrational bands in the far-infrared region (typically 600-300 cm⁻¹). These bands are attributed to the stretching modes of the newly formed M-N bonds. iupac.org The frequency of these modes can provide insight into the strength of the metal-ligand interaction.

By comparing the FT-IR and Raman spectra of the free ligand with those of the metal complex, a detailed picture of the coordination environment can be established. researchgate.net

Hypothetical Vibrational Frequencies (cm⁻¹) for Ligand and a Metal Complex This table contains illustrative data and does not represent actual experimental results.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Δν (cm⁻¹) |

|---|---|---|---|

| ν(N-H) | 3350, 3280 | 3210, 3150 | -140, -130 |

| δ(NH₂) | 1610 | 1585 | -25 |

| ν(C-N) | 1130 | 1115 | -15 |

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a coordination compound in the solid state. chemijournal.com This technique provides accurate information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and crystal packing. cambridge.org

For a coordination compound of this compound, an XRD analysis would reveal:

Coordination Number and Geometry: It would confirm the number of donor atoms attached to the metal center and the resulting geometry (e.g., octahedral, square planar, tetrahedral). chemijournal.com

Bond Parameters: Precise measurements of the M-N bond lengths would provide quantitative information about the metal-ligand interaction strength. The bond lengths and angles within the ligand itself can also be compared to the free ligand to assess the structural changes upon coordination.

Supramolecular Structure: XRD analysis elucidates how the complex molecules are arranged in the crystal lattice and identifies any intermolecular forces, like hydrogen bonds involving the amine protons or π-π stacking from the phenyl rings, that stabilize the solid-state structure. libretexts.org

Hypothetical X-ray Crystallographic Data for a [Co(this compound)₃]Cl₃ Complex This table contains illustrative data and does not represent actual experimental results.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 18.910 |

| β (°) | 95.54 |

| Volume (ų) | 3635.1 |

| Z | 4 |

| Avg. Co-N bond length (Å) | 2.12 |

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides valuable information about the electronic structure of transition metal complexes. uomustansiriyah.edu.iq The absorption of light promotes electrons from lower to higher energy orbitals, and the energy of these transitions is sensitive to the metal ion, its oxidation state, and the ligand field. illinois.edu

For complexes with d-electrons, two main types of transitions are observed:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., t₂g → eg in an octahedral field). libretexts.org These transitions are typically weak (Laporte forbidden) and are responsible for the characteristic colors of many transition metal complexes. libretexts.org The energy of these transitions corresponds to the ligand field splitting parameter (Δ), which quantifies the effect of the ligands on the d-orbital energies.

Charge Transfer (CT) Bands: These are much more intense transitions that involve the movement of an electron between orbitals that are predominantly metal-based and those that are predominantly ligand-based. wikipedia.org Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are common. bpchalihacollege.org.in

Luminescence (or emission) spectroscopy can also be employed. Some coordination complexes, after absorbing light, can relax by emitting light of a lower energy. nih.gov Studying the emission properties can provide further insights into the excited state of the molecule.

Hypothetical Electronic Absorption Data for a d⁶ Metal Complex This table contains illustrative data and does not represent actual experimental results.

| Assignment | λ_max (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|

| ¹A₁g → ¹T₁g (d-d) | 510 | 85 |

| ¹A₁g → ¹T₂g (d-d) | 365 | 60 |

| LMCT (Cl → M) | 280 | 15,000 |

Catalytic Applications of 1 2 Chlorophenyl Ethane 1,2 Diamine and Its Metal Complexes

Asymmetric Catalysis Mediated by Chiral 1-(2-Chlorophenyl)ethane-1,2-diamine Derivatives

Chiral derivatives of this compound are valuable ligands in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. The strategic placement of a chlorophenyl group can influence the electronic and steric properties of the resulting metal complex, thereby impacting its catalytic performance.

Enantioselective Hydrogenation of Olefins and Ketones

Asymmetric hydrogenation is a fundamental process for producing chiral molecules, particularly alcohols and amines. Ruthenium complexes bearing chiral diphosphine and 1,2-diamine ligands have been established as highly effective catalysts for the hydrogenation of ketones. nih.govnih.gov The mechanism often involves a metal-ligand bifunctional pathway, where a hydride on the ruthenium and a proton from the diamine's NH₂ group are transferred to the carbonyl group through a six-membered transition state. nih.gov The chirality of the diamine ligand is crucial in differentiating the enantiofaces of the prochiral substrate, leading to high enantioselectivity. nih.gov

While specific data on the use of chiral this compound in this context is not readily found, the well-studied (S,S)-1,2-diphenylethylenediamine (DPEN) serves as a benchmark. For instance, Ru(II) complexes with (S)-TolBINAP and (S,S)-DPEN are known to catalyze the asymmetric hydrogenation of acetophenone (B1666503) to (R)-phenylethanol with high enantiomeric excess (ee). nih.gov The modification of the phenyl ring with a chloro-substituent, as in this compound, could modulate the catalyst's activity and selectivity through electronic effects.

Table 1: Representative Data for Asymmetric Hydrogenation of Ketones with Ru-Diamine Catalysts Note: This table presents data for a related, well-characterized catalyst system to illustrate typical performance, as specific data for this compound is not available in the searched literature.

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | Acetophenone | (R)-Phenylethanol | 82% | nih.gov |

| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 96% | nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Mannich)

Asymmetric carbon-carbon bond-forming reactions are central to the construction of complex molecular skeletons. Chiral diamine derivatives have been employed as ligands or organocatalysts in several of these transformations.

Asymmetric Michael Addition: The Michael addition is a versatile method for C-C bond formation. Chiral diamine-derived catalysts, such as bifunctional squaramides, have been shown to effectively catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds. beilstein-journals.org These catalysts often operate through a dual activation mechanism, where one part of the catalyst activates the nucleophile and another part activates the electrophile. beilstein-journals.org While direct examples using this compound are scarce, related chiral aminodiols have been used to prepare heterobimetallic catalysts for Michael additions, yielding products with high enantiomeric excesses. researchgate.net

Asymmetric Mannich Reaction: The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds. Organocatalysts derived from chiral diamines are effective in promoting enantioselective Mannich reactions. For instance, aminothiourea catalysts have been successfully used for the reaction of α,β-unsaturated β'-ketoesters with N-carbamoyl imines. mun.ca

Asymmetric Aldol Reaction: The aldol reaction is another cornerstone of C-C bond formation. While specific applications of this compound in this reaction are not widely reported, the broader family of chiral diamines has been explored as ancillary ligands for metal-catalyzed aldol reactions or as precursors for organocatalysts.

Chiral Epoxidation and Dihydroxylation Reactions

Chiral Epoxidation: The synthesis of chiral epoxides is of great importance as they are versatile building blocks in organic synthesis. While specific data on this compound is not available, chiral diamines have been used in the desymmetrization of meso-epoxides. For example, chiral lithiated diamines can act as chiral bases to promote the enantioselective rearrangement of epoxides to allylic alcohols. mdpi.comencyclopedia.pub

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for the syn-dihydroxylation of olefins to produce chiral vicinal diols. harvard.edu This reaction typically uses osmium tetroxide as the catalyst in conjunction with a chiral quinine-based ligand. harvard.eduresearchgate.net While not a direct application of this compound, it is worth noting that novel enzymatic and chemo-enzymatic methods for asymmetric trans-dihydroxylation of olefins have been developed, which proceed via sequential epoxidation and hydrolysis. rsc.org

Non-Chiral Catalysis Involving this compound Ligands

In non-chiral catalysis, this compound can serve as a robust ligand to stabilize metal centers and enhance their catalytic activity in various transformations, particularly in cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. rsc.orgrhhz.net The choice of ligand is critical for the efficiency of the Suzuki-Miyaura coupling. While specific applications of this compound are not detailed in the searched literature, related phosphazane derivatives have been shown to be effective ligands in palladium-catalyzed Suzuki reactions in water. rhhz.net

Heck Reaction: The Heck reaction couples unsaturated halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. wikipedia.orgorganic-chemistry.org The ligand plays a crucial role in the catalytic cycle. libretexts.org While there is no specific mention of this compound, various phosphine (B1218219) and N-heterocyclic carbene ligands are commonly employed to facilitate this transformation. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org The development of this reaction has provided a versatile tool for the synthesis of aryl amines. wikipedia.orgnih.gov The choice of ligand is crucial, with various phosphine-based ligands being extensively studied. organic-chemistry.org Although direct data for this compound is not available, the general principle involves the use of a ligand to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. libretexts.org

Table 2: Overview of Cross-Coupling Reactions and Commonly Used Ligand Types Note: This table provides a general overview as specific data for this compound is not available in the searched literature.

| Reaction | Typical Catalyst | Common Ligand Types | Reference |

| Suzuki-Miyaura Coupling | Palladium Complexes | Phosphines, N-Heterocyclic Carbenes | rsc.orgrhhz.net |

| Heck Reaction | Palladium Complexes | Phosphines, N-Heterocyclic Carbenes | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium Complexes | Biarylphosphines, Ferrocenylphosphines | wikipedia.orgorganic-chemistry.org |

This is an interactive data table. You can sort and filter the data as needed.

Oxidation and Reduction Catalysis

Oxidation Catalysis: Metal complexes of diamine ligands can be employed in various oxidation reactions. For instance, the oxidation of ethane-1,2-diol can be catalyzed by copper complexes. rsc.org Platinum(II) complexes of ethane-1,2-diamine-N,N'-diacetic acid have been studied for their oxidation to platinum(IV) species. researchgate.net While specific studies on this compound are lacking, the selective oxidation of ethane (B1197151) to valuable oxygenates is an area of intense research, with various metal complexes being investigated. mdpi.com

Reduction Catalysis: Beyond hydrogenation, diamine-ligated metal complexes can participate in other reduction processes. For example, the reductive Heck reaction is a variation where the typical β-hydride elimination is suppressed in favor of a reduction step. nih.gov This transformation can be catalyzed by palladium complexes, with the ligand and reaction conditions influencing the outcome. nih.gov

Organocatalytic Roles of this compound Scaffolds

There is a notable absence of published research specifically investigating the organocatalytic roles of this compound. While the broader class of chiral 1,2-diamines is widely utilized as organocatalysts, particularly in asymmetric synthesis, the specific contributions and applications of the this compound scaffold have not been detailed in the scientific literature. General applications of similar 1,2-diamine scaffolds in organocatalysis include their use in Michael additions, aldol reactions, and Mannich reactions, where they can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis acid-base interactions. However, no specific examples or detailed research findings concerning the this compound derivative in these or other organocatalytic transformations are available.

Catalyst Recycling and Heterogenization Strategies for Enhanced Sustainability

Consistent with the lack of information on its catalytic applications, there are no specific studies found that detail the recycling and heterogenization strategies for this compound or its metal complexes. The development of such strategies is contingent on the establishment of the catalyst's utility in a particular reaction. In general, for related amine-based catalysts, heterogenization is often achieved by immobilization onto solid supports such as polymers, silica, or magnetic nanoparticles. This facilitates catalyst recovery and reuse, thereby enhancing the sustainability of the catalytic process. Common techniques for immobilization include covalent bonding, ionic interactions, or physical adsorption. However, without specific data on the catalytic activity of this compound, no tailored recycling or heterogenization protocols have been reported.

Role of 1 2 Chlorophenyl Ethane 1,2 Diamine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The bifunctional nature of 1-(2-Chlorophenyl)ethane-1,2-diamine, possessing two nucleophilic amine groups, makes it an ideal starting material for the construction of various nitrogen-containing heterocycles. These heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and materials science.

One common application is in the synthesis of imidazoles . The reaction of vicinal diamines with aldehydes or their derivatives is a well-established method for forming the imidazole (B134444) ring. For instance, the condensation of a 1,2-diamine with an aldehyde, often in the presence of an oxidizing agent or under specific reaction conditions, can lead to the formation of 2,4,5-trisubstituted imidazoles. nih.govresearchgate.net While direct literature examples specifically employing this compound in this reaction are not extensively documented, the general principle suggests its suitability. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the aromatic imidazole ring. researchgate.net

Another important class of heterocycles accessible from 1,2-diamines are piperazines . These six-membered rings containing two nitrogen atoms are key components in many drug molecules. The synthesis can be achieved through the reaction of a diamine with a 1,2-dihaloethane or a similar dielectrophile.

Furthermore, the reaction of 1,2-diamines with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, provides a straightforward route to pyrazines . This condensation reaction typically occurs under mild conditions and affords the pyrazine (B50134) ring system, which is a core structure in various natural and synthetic compounds with interesting biological and electronic properties.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the corresponding reaction partners.

| Heterocyclic System | Reaction Partner | General Reaction Type |

| Imidazoles | Aldehydes | Condensation/Cyclization/Oxidation |

| Piperazines | 1,2-Dihaloethanes | Nucleophilic Substitution |

| Pyrazines | α-Dicarbonyl Compounds | Condensation/Cyclization |

Precursor for the Derivatization of Biologically Active Scaffolds

The structural motifs present in this compound, particularly the chiral diamine backbone and the substituted phenyl ring, are valuable for the derivatization of biologically active scaffolds. This approach allows for the systematic modification of known active compounds to improve their potency, selectivity, or pharmacokinetic properties.

A significant application lies in the synthesis of chiral ligands for asymmetric catalysis. Chiral 1,2-diamines are well-known to form stable complexes with various transition metals, which can then be used to catalyze a wide range of enantioselective transformations. orgsyn.org For example, Salen ligands, which are tetradentate Schiff bases formed from the condensation of a salicylaldehyde (B1680747) derivative and a diamine, are a prominent class of ligands in this context. researchgate.netijpcbs.com The reaction of this compound with two equivalents of a substituted salicylaldehyde would yield a chiral Salen-type ligand. The electronic and steric properties of this ligand can be fine-tuned by varying the substituents on the salicylaldehyde moiety, thereby influencing the outcome of the catalyzed reaction.

Moreover, the diamine functionality can be used to introduce this specific chlorinated phenyl ethylamine (B1201723) moiety onto existing drug scaffolds. For instance, if a known kinase inhibitor possesses a reactive functional group like a carboxylic acid or an acyl chloride, it could be coupled with one of the amine groups of this compound to generate a new derivative. This modification could lead to altered binding interactions with the target protein, potentially enhancing its inhibitory activity or selectivity. nih.govmdpi.com

The table below illustrates potential applications of this compound in creating biologically active derivatives.

| Application Area | Derivative Type | Potential Biological Target |

| Asymmetric Catalysis | Chiral Salen Ligands | Various (e.g., epoxidation, cyclopropanation) |

| Medicinal Chemistry | Kinase Inhibitor Analogs | Protein Kinases |

| Medicinal Chemistry | Modified Drug Scaffolds | Various Receptors and Enzymes |

Formation of Polymeric and Supramolecular Materials Incorporating Diamine Units

The ability of this compound to act as a difunctional monomer opens up possibilities for its incorporation into polymeric and supramolecular structures. The resulting materials can exhibit unique properties stemming from the specific stereochemistry and the presence of the chloro-substituted aromatic ring.

Polyamides are a major class of polymers that can be synthesized through the condensation reaction of a diamine with a diacyl chloride. libretexts.orgsavemyexams.comresearchgate.net By reacting this compound with various diacyl chlorides, a range of polyamides can be prepared. The properties of these polymers, such as their thermal stability, solubility, and mechanical strength, would be influenced by the structure of the diacyl chloride comonomer and the specific stereochemistry of the diamine. The presence of the 2-chlorophenyl group can impart increased rigidity and potentially alter the interchain interactions within the polymer.

In the realm of supramolecular chemistry , this compound can serve as a building block for the construction of macrocycles . The reaction of a diamine with a dialdehyde (B1249045) or a diacyl chloride under high dilution conditions can favor intramolecular cyclization, leading to the formation of macrocyclic structures. These macrocycles can act as host molecules for the recognition and binding of specific guest species, with the 2-chlorophenyl group potentially influencing the binding cavity's shape and electronic properties.

The following table provides an overview of the potential polymeric and supramolecular structures derived from this compound.

| Material Type | Comonomer/Reaction Partner | Key Structural Feature |

| Polyamides | Diacyl Chlorides | Amide Linkages |

| Macrocycles | Dialdehydes/Diacyl Chlorides | Cyclic Structure |

Synthesis of Highly Functionalized Derivatives of this compound for Specific Applications

The reactivity of the primary amine groups in this compound allows for the synthesis of a wide variety of highly functionalized derivatives with tailored properties for specific applications.

One important class of derivatives are Schiff bases , formed by the condensation of the diamine with aldehydes or ketones. lu.se The resulting imine functionality can be further modified, for example, through reduction to form secondary amines or by reaction with organometallic reagents. Chiral Schiff base ligands derived from this compound can be used in asymmetric synthesis and as components of metal-based sensors.

Furthermore, the amine groups can undergo acylation, alkylation, and arylation reactions to introduce a diverse range of substituents. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with alkyl halides would lead to N-alkylated derivatives. These modifications can be used to modulate the solubility, lipophilicity, and coordination properties of the molecule, making the resulting derivatives suitable for applications in areas such as catalysis, materials science, and medicinal chemistry.

The table below highlights some of the functionalized derivatives that can be synthesized from this compound and their potential applications.

| Derivative Class | Reagent | Potential Application |

| Schiff Bases | Aldehydes/Ketones | Chiral Ligands, Sensors |

| Amides | Acyl Chlorides/Anhydrides | Modified Ligands, Polymer Precursors |

| N-Alkylated Amines | Alkyl Halides | Catalysts, Biologically Active Molecules |

Biological Activity and Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl Ethane 1,2 Diamine and Its Derivatives

Ligand Binding Studies with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

There is a lack of specific published data detailing the binding affinity (e.g., Ki, Kd, IC50 values) of 1-(2-Chlorophenyl)ethane-1,2-diamine to specific biological targets. While analogous compounds have been investigated as ligands for various receptors and enzymes, no dedicated studies for this particular compound were identified.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation)

Consequently, without ligand binding data, the molecular mechanism of action for this compound remains unelucidated in the available literature. Research on similar structures suggests potential mechanisms could involve interactions with enzymes or receptors, but this is speculative without direct evidence. nih.gov

Structure-Activity Relationship (SAR) Analysis of Substituted this compound Analogs

A formal Structure-Activity Relationship (SAR) analysis for a series of analogs based on the this compound scaffold is not available. Such an analysis would require systematic modifications of the molecule and subsequent biological testing, which does not appear to have been published.

Influence of Aromatic Substitution Patterns on Biological Interactions

While studies on other substituted phenylethylenediamines exist, a specific analysis of the influence of the 2-chloro substitution pattern of this compound on biological interactions is not documented. Comparative studies with other positional isomers (e.g., 3-chloro, 4-chloro) would be necessary to determine the impact of the chlorine atom's position on activity.

Stereochemical Effects on Biological Target Recognition and Efficacy

The importance of stereochemistry in the biological activity of chiral molecules is a well-established principle. However, specific studies investigating the differential effects of the enantiomers of this compound on biological targets are not present in the reviewed literature.

Design and Synthesis of Targeted Biological Probes Based on SAR Principles

The design and synthesis of targeted biological probes are typically guided by established SAR data. Given the absence of a detailed SAR for this compound, the development of such probes based on this specific scaffold has not been reported.

Advanced Analytical Methodologies for 1 2 Chlorophenyl Ethane 1,2 Diamine

Chromatographic Separation and Chiral Resolution Techniques